N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
説明
特性
分子式 |
C19H20BrN5OS2 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C19H20BrN5OS2/c1-4-16(28-18-21-11(2)9-12(3)22-18)17(26)23-19-25-24-15(10-27-19)13-5-7-14(20)8-6-13/h5-9,16H,4,10H2,1-3H3,(H,23,25,26) |
InChIキー |
AHSNHMBWAUBQQA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)Br)SC3=NC(=CC(=N3)C)C |
製品の起源 |
United States |
準備方法
Thiadiazine Scaffold Assembly
The 6H-1,3,4-thiadiazine ring is synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes. A validated protocol involves reacting 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazine with thiourea in the presence of phosphoryl chloride (POCl₃), yielding the core structure with a bromophenyl group at position 5.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea, POCl₃ | DMF | 80°C | 6 h | 72% |
Functionalization at Position 2
The amino group at position 2 is critical for subsequent amide coupling. Protection-deprotection strategies using tert-butoxycarbonyl (Boc) or benzyl groups prevent undesired side reactions during bromophenyl introduction.
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2.5 equiv |
| 4-Bromophenylboronic acid | 1.1 equiv |
Synthesis of the Sulfanylpyrimidine Side Chain
Preparation of 4,6-Dimethylpyrimidine-2-thiol
4,6-Dimethylpyrimidine-2-thiol is synthesized via cyclization of acetylacetone with thiourea in ethanol under reflux, followed by methylation using methyl iodide.
Reaction Profile
-
Cyclization Temperature: 78°C (ethanol reflux)
-
Methylation Agent: CH₃I, K₂CO₃
-
Overall Yield: 85%
Thiolation of Butanamide
The sulfanyl group is introduced via nucleophilic displacement of a bromine atom in 2-bromobutanamide. Reaction with 4,6-dimethylpyrimidine-2-thiol in the presence of triethylamine affords the desired side chain.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N |
| Reaction Time | 12 h |
| Yield | 78% |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The thiadiazine amine (1.0 equiv) reacts with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanoic acid (1.2 equiv) using EDCl/HOBt in DMF. This method ensures high regioselectivity and minimal racemization.
Optimized Conditions
| Reagent | Quantity |
|---|---|
| EDCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| DIPEA | 3.0 equiv |
Yield: 82%
Mixed Carbonate Approach
For acid-sensitive substrates, activation of the carboxylic acid as a mixed carbonate (using ClCO₂Et) improves coupling efficiency. This method is particularly effective for sterically hindered amines.
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 6.98 (s, 1H, pyrimidine-H), 3.42–3.38 (m, 2H, CH₂), 2.44 (s, 6H, CH₃), 1.92–1.85 (m, 2H, CH₂), 1.52–1.47 (m, 2H, CH₂).
-
IR (KBr): 3276 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
化学反応の分析
Formation of Thiadiazine Core
The thiadiazine ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions . For example:
-
Hydrazine carbothioamide formation : Thiosemicarbazide reacts with ethyl chloroacetate to form intermediates.
-
Cyclization : Concentrated sulfuric acid promotes ring closure to yield the thiadiazine scaffold .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazine cyclization | H₂SO₄, 0–5°C, 6 h | 52.8 | |
| Bromophenyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 68 | |
| Sulfanyl incorporation | KOH, CS₂, ethanol, reflux | 75 |
Sulfanyl Group (-S-) Oxidation
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:
-
Reagents : H₂O₂/AcOH (mild) or m-CPBA (strong).
Amide Hydrolysis
The butanamide group is hydrolyzable under acidic or basic conditions:
Bromophenyl Substitution
The bromine atom participates in cross-coupling reactions:
-
Suzuki-Miyaura : Forms biaryl derivatives with arylboronic acids .
-
Buchwald-Hartwig amination : Introduces amine groups using Pd catalysts .
Table 2: Reaction Outcomes for Bromophenyl Group
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | 5-(4-Biphenyl)thiadiazine | |
| Amination | Pd₂(dba)₃, Xantphos, NH₃, 100°C | 5-(4-Aminophenyl)thiadiazine |
Ring-Opening and Rearrangement
The thiadiazine ring undergoes acid-catalyzed ring-opening:
-
HCl (conc.) : Cleaves the ring to form thioamide and carbonyl fragments .
-
Base-mediated rearrangement : Yields triazole or thiazole derivatives under alkaline conditions .
Biological Activity and Reactivity Correlations
The compound’s antimicrobial and anticancer properties correlate with its electrophilic sulfanyl group and bromophenyl substituent :
-
Anticonvulsant activity : Bromine enhances lipophilicity, improving blood-brain barrier penetration .
-
Antiviral activity : Sulfonyl analogs inhibit viral proteases via covalent binding .
Stability and Degradation
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing thiadiazine rings exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has shown activity against human breast adenocarcinoma cell lines (MCF7) in assays designed to assess cytotoxic effects . The molecular docking studies suggest that the compound interacts effectively with cancer cell receptors, indicating its potential as a lead compound for further development.
Enzyme Inhibition
N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide has been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-9. This enzyme is implicated in various pathological processes including cancer metastasis and tissue remodeling . The compound demonstrated a high affinity for MMP-9 with an inhibition constant of 40 nM, suggesting its potential use in treating diseases associated with excessive MMP activity.
Case Study 1: Antimicrobial Testing
In a study published in 2019, derivatives of similar thiadiazine compounds were tested for their antimicrobial activity against various pathogens. Results indicated that certain modifications to the thiadiazine structure enhanced their efficacy against resistant strains .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of related compounds revealed that modifications in the side chains significantly affected their cytotoxicity profiles against breast cancer cell lines. The findings suggest that further structural optimization could lead to more potent derivatives .
作用機序
類似の化合物との比較
類似の化合物
N-[5-(4-ブロモフェニル)-6-クロロ-4-ピリミジニル]-N'-プロピルスルファミド: チアジアジン環ではなくクロロピリミジニル基を持つ類似の化合物。
N-[5-(4-ブロモフェニル)-6-(2-ヒドロキシエトキシ)-4-ピリミジニル]-N'-プロピルスルファリックジアミド: ヒドロキシエトキシ基を持つ別の関連化合物。
独自性
N-[5-(4-ブロモフェニル)-6H-1,3,4-チアジアジン-2-イル]-2-[(4,6-ジメチルピリミジン-2-イル)スルファニル]ブタンアミドは、その官能基の特定の組み合わせにより独特です。これにより、明確な化学的および生物学的特性がもたらされます。
類似化合物との比較
Key Observations :
- The 4-bromophenyl group may confer greater steric bulk and lipophilicity compared to the 4-chlorophenyl group in , influencing target binding and bioavailability.
- The pyrimidinyl sulfanyl group in the target compound shares structural similarity with the pyrimidinyl moiety in , where bond lengths (e.g., S–C: ~1.75 Å) and dihedral angles influence molecular conformation .
Physicochemical and Crystallographic Properties
Bond Lengths/Angles :
- In , the pyrimidinyl sulfonamide exhibited bond lengths (e.g., S1–C11: 1.759 Å) and dihedral angles (e.g., 56.36° between sulfonyl and aromatic rings) critical for molecular packing and stability .
- The target compound’s thiadiazine ring may exhibit distinct bond angles (e.g., C–S–C ~106°) compared to oxadiazoles (~102°), affecting conformational flexibility .
Software for Structural Analysis :
- SHELX programs () were used for crystallographic refinement in related studies, suggesting compatibility for analyzing the target compound’s structure .
生物活性
N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 396.34 g/mol
- LogP: 3.41 (indicating moderate lipophilicity)
- PSA (Polar Surface Area): 50.02 Ų
The compound exhibits its biological activity primarily through inhibition of matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and cancer metastasis. In particular, it has been identified as a selective inhibitor for MMP-9 with a binding affinity (K_i) of 40 nM .
Anticancer Activity
Research has demonstrated that N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide exhibits significant anticancer properties across various cancer cell lines.
Efficacy in Cell Lines
The compound was tested against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 5.36 µg/mL
- HepG2 (liver cancer) : IC50 = 3.21 µg/mL
These results indicate that the compound is particularly potent against liver cancer cells compared to breast cancer cells .
Comparative Studies
In comparative studies with standard chemotherapeutics like cisplatin, the compound showed superior efficacy in inhibiting cell proliferation in certain assays. For instance, it outperformed cisplatin in the MDA-MB-231 cell line with an IC50 of 3.3 μM .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It was tested against various bacterial strains:
- Gram-positive: Staphylococcus aureus, Bacillus subtilis
- Gram-negative: Salmonella sp., Pseudomonas sp.
Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the disc diffusion method and showed effective inhibition comparable to standard antibiotics like ofloxacin .
Case Studies and Clinical Implications
Recent studies have highlighted the potential of thiadiazine derivatives, including this compound, in treating various forms of cancer and infections. For example:
- Thiadiazole Derivatives : A study indicated that derivatives similar to N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide exhibited enhanced antitumor activity when modified with different substituents .
- Matrix Metalloproteinase Inhibition : The selective inhibition of MMPs by this compound suggests its potential use in therapies targeting tumor invasion and metastasis .
Q & A
Basic: What are the recommended synthetic routes for N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via intermolecular condensation of halogenated intermediates (e.g., bromo-diethylmalonate) with thiol-containing precursors, as demonstrated in analogous thiadiazine syntheses . Key steps include:
- Precursor Preparation : Use 4-amino-5-[4-(4-bromophenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol as a core intermediate.
- Condensation : Optimize stoichiometry (1:1.2 molar ratio of thiol to halogenated reagent) and solvent polarity (e.g., DMF at 80°C) to favor nucleophilic substitution.
- Yield Optimization : Apply fractional factorial design (e.g., varying temperature, solvent, and catalyst) to identify critical parameters. Statistical methods like response surface modeling can minimize experimental runs while maximizing yield .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations and molecular docking can predict interactions between the compound and biological targets (e.g., enzymes or receptors). For example:
- Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways for derivative synthesis .
- Docking Studies : Simulate binding affinities of the bromophenyl-thiadiazine moiety with target proteins (e.g., kinases). Focus on substituent effects, such as the electron-withdrawing bromine group enhancing π-π stacking .
- In Silico Screening : Combine cheminformatics libraries with machine learning to prioritize derivatives with improved ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use , , and 2D-COSY to resolve overlapping signals from the thiadiazine and pyrimidine rings. The bromine atom induces distinct splitting patterns in aromatic regions .
- X-ray Crystallography : Determine absolute configuration and intramolecular interactions (e.g., hydrogen bonds between the sulfanyl group and pyrimidine nitrogen). Mean C–C bond lengths (0.006 Å precision) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., 509.3 g/mol) and detect impurities via isotopic patterns .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .
- Structural Analogs : Compare bioactivity of derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects. For example, trifluoromethyl analogs show enhanced metabolic stability .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. If cytotoxicity contradicts enzyme inhibition data, assess apoptosis pathways via flow cytometry .
Basic: What strategies are effective for scaling up laboratory synthesis to pilot-scale production?
Methodological Answer:
- Process Intensification : Optimize batch-to-continuous flow conversion using membrane separation technologies to improve purity and reduce solvent waste .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for key steps like Suzuki couplings to enhance reproducibility .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and use PAT (process analytical technology) for real-time monitoring .
Advanced: How can researchers leverage the compound’s thiadiazine-pyrimidine scaffold for targeted drug delivery?
Methodological Answer:
- Prodrug Design : Functionalize the butanamide moiety with pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .
- Nanoparticle Conjugation : Use PEGylated liposomes to encapsulate the compound, enhancing solubility and bioavailability. Monitor release kinetics via dialysis assays .
- Biodistribution Studies : Label the compound with isotopes for PET imaging to track in vivo distribution and accumulation .
Basic: What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the sulfanyl group in acidic environments (e.g., stomach pH) is a major concern. Accelerated stability studies (40°C/75% RH) can identify degradation products via LC-MS .
- Formulation Strategies : Use enteric coatings or cyclodextrin complexes to protect the compound until intestinal absorption .
- Light Sensitivity : Store lyophilized forms in amber vials under nitrogen to prevent photodegradation of the bromophenyl group .
Advanced: What interdisciplinary approaches can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates. Validate targets via Western blot .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes essential for the compound’s cytotoxicity .
- Metabolomics : Track changes in metabolic pathways (e.g., TCA cycle intermediates) using -NMR or GC-MS to link bioactivity to cellular energetics .
Basic: How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
- HPLC-DAD : Use reverse-phase C18 columns with UV detection (254 nm) to quantify impurities. Set acceptance criteria at ≤0.5% for each intermediate .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove polar byproducts. Monitor crystal morphology via polarized light microscopy .
- In-line FTIR : Integrate spectroscopic sensors to monitor reaction progress and detect side products in real time .
Advanced: What strategies integrate machine learning to predict synthetic routes for novel derivatives?
Methodological Answer:
- Retrosynthetic Planning : Train neural networks on USPTO reaction datasets to propose feasible pathways, prioritizing reactions with >80% reported yields .
- Reaction Condition Prediction : Use random forest models to recommend solvents, catalysts, and temperatures based on substrate descriptors (e.g., Hammett σ values) .
- Failure Analysis : Apply natural language processing (NLP) to mine patent databases for unsuccessful routes, avoiding documented pitfalls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
